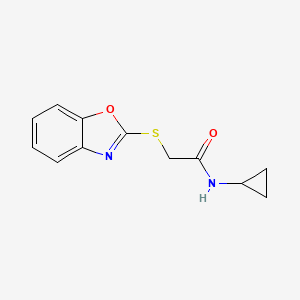

2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclopropylacetamide

Description

2-(1,3-Benzoxazol-2-ylsulfanyl)-N-cyclopropylacetamide is an acetamide derivative featuring a benzoxazole sulfanyl moiety and a cyclopropylamine group. Benzoxazole is a heterocyclic aromatic system known for its electron-withdrawing properties and role in medicinal chemistry, often contributing to bioactivity via π-π stacking or hydrogen bonding. The cyclopropyl group, a strained three-membered ring, enhances metabolic stability and influences lipophilicity.

Properties

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclopropylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c15-11(13-8-5-6-8)7-17-12-14-9-3-1-2-4-10(9)16-12/h1-4,8H,5-7H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWFUBYKMOLWPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CSC2=NC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclopropylacetamide typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts . The reaction conditions can vary, but they often involve solvent-free conditions or the use of specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclopropylacetamide can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary depending on the desired product and the specific reaction being carried out.

Major Products

The major products formed from these reactions can include various derivatives of the original compound, such as oxidized or reduced forms, or compounds with different functional groups substituted in place of the original ones.

Scientific Research Applications

2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclopropylacetamide has been extensively studied for its potential applications in various fields of scientific research. Some of the key applications include:

Medicinal Chemistry: The compound has shown potential as an anticonvulsant, antidepressant, and anxiolytic agent.

Biological Research: It has been studied for its potential use as a fluorescent probe for the detection of metal ions.

Industrial Applications: The compound has been investigated for its potential use as a corrosion inhibitor for mild steel in acidic environments.

Mechanism of Action

The exact mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclopropylacetamide is not fully understood. it is believed to act as a GABA-A receptor agonist, which results in the inhibition of neurotransmitter release. The compound has also been found to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant and anxiolytic properties. Additionally, it has been shown to increase the levels of GABA in the brain, decrease the levels of glutamate, and increase the levels of serotonin and norepinephrine.

Comparison with Similar Compounds

Key Observations:

Structural Variations and Physicochemical Properties: The target compound’s benzoxazole sulfanyl group provides distinct hydrogen-bonding capacity (5 acceptors) compared to the 4-aminophenyl group in CAS 926205-00-7 (3 acceptors) . This likely enhances its solubility in polar aprotic solvents. The cyclopropyl group, common to all analogs, contributes to metabolic stability but may reduce aqueous solubility compared to linear alkyl chains .

Synthetic Routes :

- CDI (1,1'-carbonyldiimidazole) is a recurrent reagent in synthesizing N-cyclopropylacetamide derivatives, enabling efficient coupling of carboxylic acids with cyclopropylamine .

- The target compound could plausibly be synthesized via similar CDI-mediated activation of 2-(1,3-benzoxazol-2-ylsulfanyl)acetic acid, followed by cyclopropylamine addition.

Toxicity and Safety: The 4-aminophenyl analog (CAS 926205-00-7) exhibits acute oral toxicity (H302) and skin irritation (H315), likely due to the reactive amino group .

Computational Metrics :

- Lipophilicity (LogP): The imidazole-benzenesulfonyl derivative has a calculated XLogP3 of 3.6, suggesting moderate lipophilicity. The target compound’s LogP is likely lower due to the polar benzoxazole sulfanyl group.

- Rotatable bonds: The tetrahydrobenzothienyl analog has 4 rotatable bonds, offering conformational flexibility, whereas the target compound’s structure is more rigid.

Research Implications

- Drug Design : The benzoxazole sulfanyl group in the target compound may enhance target binding via aromatic interactions, while the cyclopropyl group improves metabolic stability.

- Safety: Structural modifications (e.g., replacing amino groups with benzoxazole) could mitigate toxicity risks observed in analogs .

- Synthetic Scalability : CDI-mediated routes are scalable for high-yield production, though purification challenges may arise with complex substituents.

Biological Activity

2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclopropylacetamide is a compound that belongs to the benzoxazole derivative class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C12H12N2O2S

- Molecular Weight : 248.30 g/mol

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems:

- GABA-A Receptor Agonism : The compound is believed to act as a GABA-A receptor agonist, which may lead to increased inhibitory neurotransmission in the brain. This mechanism is significant in the treatment of anxiety and seizure disorders.

- Serotonin and Norepinephrine Reuptake Inhibition : It has been shown to inhibit the reuptake of serotonin and norepinephrine, contributing to its potential antidepressant effects. Increased levels of these neurotransmitters are often associated with improved mood and reduced anxiety.

Anticonvulsant and Anxiolytic Effects

Research indicates that this compound exhibits both anticonvulsant and anxiolytic properties. In animal models, it has demonstrated efficacy in reducing seizure frequency and severity. Additionally, behavioral tests have shown reduced anxiety-like behaviors in rodents treated with this compound.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown varying degrees of activity against both Gram-positive and Gram-negative bacteria. Notably:

- Gram-positive Bacteria : Effective against Bacillus subtilis with minimal inhibitory concentrations (MIC) ranging from 125 to 250 µg/mL.

- Gram-negative Bacteria : Less effective compared to Gram-positive strains but still shows some activity against Escherichia coli .

Anticancer Potential

The cytotoxic effects of this compound have been investigated against various cancer cell lines. Studies indicate that it exhibits selective toxicity towards cancer cells while sparing normal cells in certain contexts:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

| HepG2 (Liver) | 18 |

| PC3 (Prostate) | 22 |

These results suggest that the compound may serve as a lead structure for the development of new anticancer agents .

Case Studies and Research Findings

Several studies have highlighted the biological activities of benzoxazole derivatives, including this compound:

-

Study on Anticonvulsant Activity :

- A study published in Pharmacology Biochemistry and Behavior demonstrated that this compound significantly reduced seizure activity in a pentylenetetrazole-induced seizure model in mice.

- Antimicrobial Screening :

- Cytotoxicity Testing :

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclopropylacetamide?

- Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thioether linkages (C–S bond formation) between a benzoxazole-thiol derivative and an activated acetamide intermediate (e.g., bromo- or chloroacetamide) are typical. Carbonyldiimidazole (CDI) is often used as a coupling agent to activate carboxylic acids for amide bond formation with cyclopropylamine . Reaction optimization includes solvent selection (e.g., THF or DCM), temperature control (room temperature to reflux), and purification via column chromatography. Patent examples highlight Suzuki-Miyaura cross-coupling for analogous structures using Pd catalysts (e.g., Pd(dppf)Cl₂) and boronic esters .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer:

- 1H/13C NMR : Assign peaks to confirm the benzoxazole sulfanyl group (e.g., aromatic protons at δ 7.2–8.5 ppm) and cyclopropyl moiety (e.g., triplet for cyclopropyl CH₂ at δ 0.5–1.2 ppm).

- HRMS : Validate molecular ion ([M+H]⁺) and isotopic pattern.

- IR : Identify key functional groups (e.g., C=O stretch ~1650–1700 cm⁻¹, C–S stretch ~600–700 cm⁻¹).

- X-ray crystallography (if crystalline): Resolve bond lengths/angles using SHELX or ORTEP software for structural validation .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer:

- GHS Classification : Based on structural analogs, anticipate acute toxicity (Oral, Category 4; H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for dust/aerosol control.

- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes. Maintain SDS documentation onsite.

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions for derivatives of this compound?

- Methodological Answer:

- Catalyst Selection : Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ for aryl-boronate couplings.

- Solvent/Base System : Employ dioxane/EtOAc with potassium acetate (base) at 80–95°C under inert gas (N₂) .

- Monitoring : Track reaction progress via TLC or LC-MS. Purify via flash chromatography (EA:PE gradients) to isolate products.

- Troubleshooting : Low yields may require increased catalyst loading or extended reaction times (12–24 h).

Q. How can crystallographic data discrepancies be resolved during structural analysis?

- Methodological Answer:

- Data Collection : Ensure high-resolution datasets (≤1.0 Å) at low temperature (e.g., 100 K).

- Refinement : Use SHELXL for iterative refinement of positional/thermal parameters. Validate with R-factor convergence (R1 < 5%) .

- Validation Tools : Employ PLATON or CCDC Mercury to check for missed symmetry, twinning, or disorder. Cross-reference with NMR/IR to confirm functional groups .

Q. What strategies mitigate by-product formation during amide bond synthesis?

- Methodological Answer:

- Activation : Pre-activate carboxylic acids with CDI or HATU to reduce side reactions.

- Stoichiometry : Use 1.2–1.5 equivalents of cyclopropylamine to drive reaction completion.

- Workup : Quench excess reagents with aqueous washes (e.g., 1M HCl or NaHCO₃).

- By-product Identification : Analyze crude mixtures via LC-MS; optimize chromatographic conditions (e.g., silica gel vs. reverse-phase) for separation .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data in pharmacological studies?

- Methodological Answer:

- Assay Validation : Replicate experiments in triplicate using standardized protocols (e.g., IC50 determination via dose-response curves).

- Control Compounds : Include positive/negative controls (e.g., known enzyme inhibitors).

- Structural Confirmation : Re-characterize batches via NMR/HRMS to rule out degradation or impurities.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and rationalize discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.